4-Chlorobutyldimethylchlorosilane

Vue d'ensemble

Description

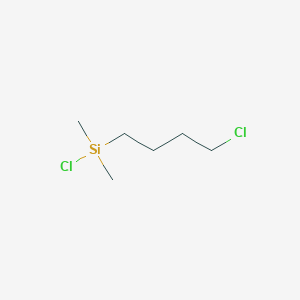

4-Chlorobutyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H14Cl2Si. It is a clear, straw-colored liquid with a molecular weight of 185.17 g/mol . This compound is primarily used as a chemical intermediate in various organic synthesis processes.

Méthodes De Préparation

4-Chlorobutyldimethylchlorosilane can be synthesized through the reaction of 4-chlorobutyl chloride with dimethylchlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. Industrial production methods involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Analyse Des Réactions Chimiques

4-Chlorobutyldimethylchlorosilane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form various organosilicon compounds.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Polymer Chemistry

4-Chlorobutyldimethylchlorosilane is utilized as a coupling agent in the synthesis of functionalized polymers. It acts as a terminating agent in anionic polymerization processes, enabling the introduction of chlorobutyl groups into polymer chains.

Case Study: Functionalized Polystyrenes

A notable application is in the synthesis of middle-chain carboxyl- and amine-functionalized polystyrenes. The compound was used to terminate living polystyrene anions, facilitating the formation of polystyrene derivatives with specific functional groups. This process allows for the creation of polymers with tailored properties suitable for various applications, including drug delivery systems and advanced materials .

Surface Modification

The compound is also applied in surface chemistry, particularly for creating self-assembled monolayers (SAMs) on various substrates. SAMs formed using this compound enhance surface properties such as hydrophobicity, adhesion, and biocompatibility.

Case Study: Surface Coating Techniques

Research has demonstrated that sequential deposition of this compound can generate orthogonal concentration gradients on surfaces. This technique is crucial for developing biosensors and other devices where controlled surface properties are essential .

Nanotechnology

In nanotechnology, this compound serves as a silane coupling agent to improve the dispersion and stability of nanoparticles in polymer matrices. Its ability to bond with both organic and inorganic materials makes it valuable for creating nanocomposites with enhanced mechanical and thermal properties.

Case Study: Nanocomposite Development

Studies have shown that incorporating nanoparticles treated with this compound into polymer matrices results in improved tensile strength and thermal stability compared to untreated composites. This application is particularly relevant in fields such as aerospace and automotive engineering, where material performance is critical .

Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of functionalized polystyrenes | Tailored properties for advanced materials |

| Surface Modification | Creation of self-assembled monolayers (SAMs) | Enhanced hydrophobicity and adhesion |

| Nanotechnology | Coupling agent for nanoparticle dispersion | Improved mechanical and thermal properties |

Mécanisme D'action

The mechanism of action of 4-Chlorobutyldimethylchlorosilane involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new organosilicon compounds. This reactivity is exploited in various synthetic processes to create a wide range of products .

Comparaison Avec Des Composés Similaires

4-Chlorobutyldimethylchlorosilane is similar to other organosilicon compounds, such as:

- 4-Chlorobutyltrimethylsilane

- 4-Chlorobutyltriethoxysilane

- 4-Chlorobutylmethyldichlorosilane

Compared to these compounds, this compound offers unique reactivity due to the presence of two chlorine atoms, which allows for more versatile substitution reactions .

Activité Biologique

4-Chlorobutyldimethylchlorosilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and materials science. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound has the chemical formula CHClSi and a molecular weight of approximately 185.2 g/mol. It is characterized by a chlorobutyl group attached to a dimethylsilyl moiety, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The chlorosilane group can undergo hydrolysis to produce silanol groups, which can further react with various nucleophiles, including proteins and nucleic acids.

Hydrolysis Reaction

The hydrolysis of this compound can be represented as follows:

This reaction leads to the formation of silanol groups, which can facilitate further chemical modifications or interactions with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antibacterial Properties : It has been studied for its potential antibacterial effects, particularly against gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting growth.

- Antifungal Activity : Similar to its antibacterial properties, this compound has shown efficacy against various fungal strains, suggesting its utility in antifungal formulations.

- Cell Adhesion and Proliferation : this compound is utilized in surface modification applications to enhance cell adhesion and proliferation in tissue engineering. Its ability to create functionalized surfaces allows for improved biocompatibility and cell attachment.

Case Studies

- Surface Modification for Cell Culture : A study demonstrated that substrates treated with this compound exhibited enhanced adhesion properties for osteoblast-like cells. The functionalization led to increased cell proliferation rates compared to untreated controls .

- Antimicrobial Coatings : Research on antimicrobial coatings incorporating this compound showed significant reductions in bacterial colonization on surfaces, indicating potential applications in medical devices .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

chloro-(4-chlorobutyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVYPBFYHSUIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373901 | |

| Record name | Chloro(4-chlorobutyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18145-84-1 | |

| Record name | Chloro(4-chlorobutyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there alternative surface treatments for capillaries used in heteroduplex analysis?

A2: Yes, the research explored various surface treatments. They tested several silanizing reagents in combination with different polymeric coatings. Aside from 4-chlorobutyldimethylchlorosilane, they investigated allyldimethylchlorosilane, (gamma-methacryloxypropyl)trimethoxysilane, chlorodimethyloctylsilane, and 7-octenyltrimethoxysilane. [] These were combined with poly(vinylpyrrolidone) and polyacrylamide as potential polymeric coats for the capillary. [] The study also included comparisons with commercially available coated capillaries. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.